3-(2-Methylpropyl)cyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1495418-53-5 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-(2-methylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)5-8-3-4-9(10)6-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
GUSLPUXZPBPLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCC(C1)O |
Origin of Product |
United States |
Advanced Synthetic Strategies Towards 3 2 Methylpropyl Cyclopentan 1 Ol
Enantioselective and Diastereoselective Approaches to Substituted Cyclopentanols
The synthesis of enantiomerically pure or enriched substituted cyclopentanols, such as 3-(2-methylpropyl)cyclopentan-1-ol, is a significant challenge in modern organic chemistry. The control over the relative and absolute stereochemistry of the hydroxyl and the alkyl substituents on the five-membered ring is paramount. To address this, chemists have devised several powerful strategies, ranging from the use of temporary chiral controllers to the application of advanced catalytic systems.
Chiral Auxiliary-Mediated Asymmetric Induction in Cyclopentanol (B49286) Synthesis
Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This strategy involves attaching a chiral molecule to an achiral precursor, performing the key stereocenter-forming reaction, and then removing the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org
In the context of this compound synthesis, a common approach would involve the asymmetric modification of a cyclopentanone (B42830) or cyclopentenone precursor. For instance, a chiral auxiliary, such as one derived from camphor (B46023) or an oxazolidinone, can be used to form a chiral enamine or enolate. wikipedia.orgresearchgate.net The subsequent alkylation or conjugate addition of the 2-methylpropyl group would proceed with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary. After the key bond formation, the auxiliary is cleaved, often under mild conditions, to reveal the chiral substituted cyclopentanone, which can then be stereoselectively reduced to the target alcohol. Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated high efficiency in similar transformations. scielo.org.mx
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Forms a (Z)-enolate, leading to predictable stereocontrol. wikipedia.org |
| Camphor-derived Auxiliaries | Asymmetric Nazarov cyclization, cycloadditions | Traceless, can be removed in later stages. researchgate.net |
| SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones and aldehydes | Reliable and predictable facial selectivity. |
Organocatalytic and Transition Metal-Catalyzed Enantioselective Cyclization Methodologies
In recent years, organocatalysis and transition metal catalysis have emerged as powerful alternatives to auxiliary-based methods for the enantioselective synthesis of cyclic compounds. princeton.eduwilliams.edu These catalytic approaches offer high efficiency and atom economy.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. princeton.edu For the synthesis of chiral cyclopentanols, proline and its derivatives are often used to catalyze intramolecular aldol or Michael reactions. princeton.edu A hypothetical route to this compound could involve an organocatalyzed intramolecular cyclization of a keto-aldehyde precursor, where the isobutyl group is already appended to the linear chain. The catalyst would facilitate the formation of the five-membered ring with high enantioselectivity.
Transition metal catalysis offers a broad spectrum of reactions for cyclopentane (B165970) synthesis. acs.org Palladium-catalyzed intramolecular Heck reactions, for example, can be used to construct the cyclopentane ring. nih.gov Nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes are another effective method for creating substituted cyclohexene (B86901) rings, which can be precursors to cyclopentane systems. williams.edu A key advantage of these metal-catalyzed reactions is their ability to proceed under mild conditions and tolerate a wide range of functional groups.
Table 2: Comparison of Catalytic Cyclization Strategies
| Catalysis Type | Catalyst Example | Typical Reaction | Advantage |
|---|---|---|---|
| Organocatalysis | Proline, Chiral Amines | Intramolecular Aldol/Michael Addition | Metal-free, environmentally benign. princeton.edunih.gov |
Stereocontrolled Introduction of the 2-Methylpropyl Moiety onto the Cyclopentane Scaffold
The introduction of the 2-methylpropyl (isobutyl) group onto the cyclopentane ring with stereocontrol is a critical step in the synthesis of the target molecule. doubtnut.comucla.edu One of the most common methods is the 1,4-conjugate addition of an isobutyl nucleophile to cyclopentenone. Organocuprates, such as lithium diisobutylcuprate, are highly effective for this transformation. The stereochemical outcome can be controlled by using a chiral ligand in a catalytic asymmetric conjugate addition.
Alternatively, the isobutyl group can be introduced via the alkylation of a pre-formed enolate. The use of a chiral base or a chiral ligand on the metal counter-ion can induce asymmetry in this step. The resulting 3-(2-methylpropyl)cyclopentanone can then be reduced to the desired alcohol. The choice of reducing agent will determine the relative stereochemistry of the hydroxyl group with respect to the isobutyl substituent. For example, bulky reducing agents like L-Selectride typically approach from the less hindered face of the ketone, leading to a specific diastereomer.
Stereoselective Ring-Opening Strategies for Cyclopentene (B43876) Oxide Precursors
The ring-opening of epoxides is a powerful method for introducing two functional groups with a defined trans stereochemistry. libretexts.orglibretexts.org In the synthesis of this compound, a key intermediate would be cyclopentene oxide. The epoxide ring can be opened by a nucleophilic isobutyl source, such as an isobutyl Grignard reagent (isobutylmagnesium bromide) or an organocuprate. libretexts.orgnih.gov
The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to inversion of configuration at that center. libretexts.orgyoutube.com In the case of an unsubstituted cyclopentene oxide, the attack can occur at either carbon with equal probability, leading to a racemic mixture. However, if the cyclopentene oxide is already chiral, the ring-opening can be highly regioselective and stereoselective. For instance, the ring-opening of a chiral 3-substituted cyclopentene oxide with an isobutyl nucleophile can lead to the formation of a 1,3-disubstituted cyclopentanol with controlled stereochemistry. arkat-usa.org The regioselectivity of the attack is influenced by both steric and electronic factors of the substituent on the epoxide. arkat-usa.org
Novel Cyclopentane Ring-Forming Methodologies Applicable to this compound Synthesis
Beyond the modification of existing rings, the de novo construction of the cyclopentane core offers a high degree of flexibility and control. Modern ring-forming reactions provide efficient pathways to complex cyclopentane structures from acyclic precursors.
Ring-Closing Metathesis Strategies in Cyclic Alcohol Formation
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including five-membered rings. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, ethylene. wikipedia.orgnih.gov
To synthesize this compound using this strategy, an acyclic diene precursor containing the isobutyl group and a protected hydroxyl group would be required. The isobutyl group would be positioned at the appropriate carbon of the diene chain to ensure it ends up at the C-3 position of the final cyclopentanol. The RCM reaction would form a 3-(2-methylpropyl)cyclopent-1-enol derivative. Subsequent reduction of the double bond would then yield the saturated target alcohol. The stereochemistry of the substituents can be set in the acyclic precursor, which is often easier to control than on the cyclic system. This approach highlights the power of RCM in assembling complex cyclic architectures from simple, linear starting materials. scilit.com
Intramolecular Carbonyl-Ene Reactions and Related Cyclization Pathways
The intramolecular carbonyl-ene (ICE) reaction is a powerful, atom-economical method for the formation of cyclic alcohols, including functionalized cyclopentanols. nih.gov This pericyclic reaction involves the addition of an enolizable carbonyl group to an alkene, proceeding through a six-membered, chair-like transition state. chemtube3d.com For the synthesis of this compound, a suitable precursor would be a δ,ε-unsaturated ketone, such as 7-methyl-1-octen-4-one.
The reaction can be promoted thermally or, more commonly, with Lewis acids or organocatalysts, which activate the carbonyl group and allow the reaction to proceed under milder conditions. nih.govorganic-chemistry.org The stereochemical outcome of the cyclization is influenced by the geometry of the enol intermediate and the steric interactions in the transition state. The substituent on the alkene (which becomes the isobutyl group at the C3 position) and the methyl group from the ketone part will preferentially occupy equatorial positions in the chair-like transition state to minimize steric strain, thus dictating the relative stereochemistry of the newly formed C-C and C-O bonds. chemtube3d.com
Organocatalyzed variants, employing chiral phosphoric acids or N-triflylphosphoramides, have emerged as effective methods for achieving enantioselective carbonyl-ene reactions. nih.gov These catalysts operate by activating the carbonyl substrate through hydrogen bonding, creating a chiral environment that directs the approach of the alkene.
A related strategy is the Conia-ene reaction, which involves the intramolecular cyclization of acetylenic ketones. In this case, a precursor like 7-methyl-1-octyn-4-one would cyclize to form an exocyclic methylene (B1212753) cyclopentanol, which could then be hydrogenated to yield the target structure. These reactions often require higher temperatures but are effective for substrates like β-diketones or β-ketoesters, which enolize more readily. organic-chemistry.org
Table 1: Comparison of Catalysts for Intramolecular Carbonyl-Ene Type Reactions
| Catalyst Type | Typical Catalyst | Reaction Conditions | Advantages | Potential for this compound Synthesis |
|---|---|---|---|---|
| Lewis Acid | ZnCl₂, TiCl₄, AlCl₃ | Low temperatures (-78 °C to RT) | High activation, can influence stereoselectivity | High efficiency, but requires stoichiometric amounts and moisture-free conditions. |
| Organocatalyst | Chiral Phosphoric Acid | Room Temperature | Enantioselectivity, mild conditions, high functional group tolerance. nih.gov | Excellent potential for asymmetric synthesis of a specific stereoisomer. |
| Thermal | None (Heat) | High Temperatures ( > 300 °C) | No catalyst needed, simple | Low selectivity, potential for side reactions, requires robust substrates. organic-chemistry.org |
Radical and Anionic Cyclization Approaches to Functionalized Cyclopentanols
Radical cyclizations offer a powerful alternative for constructing cyclopentane rings, often succeeding where polar reactions fail due to their tolerance of various functional groups and mild reaction conditions. wikipedia.orgnih.gov The most common strategy for forming a five-membered ring is the 5-exo-trig cyclization of a 5-hexenyl radical. wikipedia.org
To synthesize this compound via this route, a precursor such as 1-halo-6-methyl-2-heptanone would be employed. The key steps are:
Radical Generation: A radical is generated at the C6 position, typically by reacting a halide precursor with a radical initiator system like tributyltin hydride (Bu₃SnH) and AIBN, or through modern photoredox catalysis. nih.gov
Cyclization: The generated alkyl radical attacks the carbonyl oxygen intramolecularly (a 5-exo-trig cyclization) to form a cyclopentyloxy radical.
Quenching: The resulting radical is quenched by a hydrogen atom donor (e.g., Bu₃SnH) to yield the final cyclopentanol product.
The stereoselectivity of radical cyclizations is governed by the transition state geometry, which often adopts a chair-like conformation to minimize steric interactions, similar to the carbonyl-ene reaction. wikipedia.org
Anionic cyclizations represent another important pathway. An appropriate substrate, such as a γ,δ-unsaturated ketone bearing an electron-withdrawing group, could undergo an intramolecular Michael addition. Alternatively, a precursor containing a good leaving group could cyclize via intramolecular nucleophilic attack by an enolate. For instance, treatment of 6-bromo-4-methyl-2-heptanone with a strong, non-nucleophilic base would generate an enolate that could cyclize to form the 3-(2-Methylpropyl)cyclopentanone ring, which can then be reduced to the target alcohol.
Table 2: Selected Radical Cyclization Methods for Cyclopentanol Formation
| Method | Radical Precursor | Initiator/Mediator | Key Features |
|---|---|---|---|
| Tin Hydride Method | Alkyl Halide (Br, I) | Bu₃SnH, AIBN | Classic, reliable method; generates toxic tin byproducts. |
| Reductive Radical Cyclization | Thioacetal | (PhS)₂CH-R | Forms the ring via a reductive process. oregonstate.edu |
Chemoselective Functional Group Interconversions and Reductions to the Hydroxyl Moiety of this compound
The final step in many synthetic routes towards this compound is the reduction of the corresponding cyclopentanone. This step is critical as it establishes one of the key stereocenters in the molecule (the hydroxyl-bearing carbon). The choice of reducing agent determines both the chemoselectivity and the diastereoselectivity of the transformation.
Chemoselectivity is paramount if other reducible functional groups are present on the cyclopentanone ring, which might be carried through from earlier synthetic steps. For example, if an ester or a carboxylic acid group were also present, a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone over these less reactive carbonyls. youtube.com In contrast, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both functional groups. youtube.com
Stereoselectivity is controlled by the direction of hydride attack on the carbonyl carbon. For unhindered ketones, attack generally occurs from the less sterically hindered face of the molecule. In the case of 3-(2-Methylpropyl)cyclopentanone, the bulky isobutyl group at the C3 position directs the incoming nucleophile to the opposite face.
Cis-isomer formation: Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride), tend to attack from the face opposite the isobutyl group, leading predominantly to the cis-alcohol where the hydroxyl and isobutyl groups are on the same side of the ring.
Trans-isomer formation: Smaller reducing agents, like NaBH₄, are less sensitive to steric hindrance and may give mixtures of diastereomers, often favoring the more thermodynamically stable trans-product.
Table 3: Stereoselectivity in the Reduction of 3-(2-Methylpropyl)cyclopentanone
| Reducing Agent | Typical Solvent | Predominant Diastereomer | Rationale |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | trans (often as major) | Less sterically demanding; product ratio can be influenced by thermodynamic equilibration. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Mixture, often favoring trans | Highly reactive, less selective than borohydrides. |
| L-Selectride® | THF | cis | Highly sterically hindered; attacks from the least hindered face (anti to the isobutyl group). |
Mechanistic Investigations of Key Synthetic Transformations for this compound
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a transformation. symeres.com Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into a starting material, and their position in the final product is determined by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. symeres.comchemrxiv.org
For instance, to confirm the mechanism of an intramolecular carbonyl-ene reaction for the synthesis of this compound, one could synthesize the precursor, 7-methyl-1-octen-4-one, with a ¹³C label at the C1 position of the double bond.
Hypothesis: If the reaction proceeds via the standard concerted ene mechanism, the ¹³C label should appear in the methyl group attached to the C2 position of the cyclopentanol ring.
Verification: Analysis of the product via ¹³C NMR would confirm the location of the label. An alternative position for the label would suggest a different mechanism, such as a stepwise pathway involving a diradical or zwitterionic intermediate.
Similarly, a deuterium labeling study could probe the 1,5-hydride shift in the ene reaction. By replacing the allylic hydrogens on the enolizable side of the ketone with deuterium, one could verify that it is indeed one of these atoms that is transferred to the terminal carbon of the alkene.
The stereochemical outcome of a reaction is determined by the relative energy of the transition states leading to the different stereoisomeric products. Reactions can be under either kinetic or thermodynamic control. imperial.ac.uk
Kinetic Control: The product distribution is determined by the relative rates of formation. The major product is the one formed via the lowest energy transition state. These reactions are typically irreversible and run at low temperatures. imperial.ac.uk
Thermodynamic Control: The product distribution reflects the relative thermodynamic stability of the products themselves. These reactions are reversible, allowing the initial products to equilibrate to the most stable isomer, and are often run at higher temperatures. imperial.ac.ukresearchgate.net
In the synthesis of this compound, the formation of the cis or trans diastereomer is a key example. The reduction of the precursor ketone with a bulky reagent like L-Selectride is a kinetically controlled process. The transition state leading to the cis product is lower in energy due to reduced steric clash between the large reducing agent and the isobutyl group.
Conversely, if the reduction were reversible or if the product alcohol could be epimerized under the reaction conditions (e.g., via an Oppenauer-type oxidation/reduction equilibrium), the system could reach thermodynamic equilibrium. In many substituted cyclopentanes, the trans isomer, where bulky substituents are on opposite faces of the ring, is the more stable thermodynamic product. Thermodynamic calculations, such as determining the change in Gibbs Free Energy (ΔG) for the formation of each isomer, can predict the equilibrium distribution. researchgate.net A more negative ΔG indicates a more favorable, and thus more stable, product.
Table 4: Kinetic vs. Thermodynamic Control in Stereoselective Synthesis
| Control Type | Reaction Conditions | Determining Factor | Favored Product (Example: Ketone Reduction) |
|---|---|---|---|
| Kinetic | Irreversible, Low Temperature | Energy of Transition State (ΔG‡) | The one formed fastest (e.g., cis-alcohol via L-Selectride). imperial.ac.uk |
| Thermodynamic | Reversible, Higher Temperature | Stability of Final Product (ΔG°) | The most stable isomer (e.g., trans-alcohol). imperial.ac.uk |
Chemical Transformations and Derivatization of 3 2 Methylpropyl Cyclopentan 1 Ol
Stereospecific Functionalization of the Cyclopentanol (B49286) Hydroxyl Group
The hydroxyl group is the most reactive site in the molecule, and its transformation is fundamental to creating a wide array of derivatives. The stereochemistry of the hydroxyl group, which can exist as either cis or trans relative to the isobutyl substituent, will play a crucial role in the stereochemical outcome of these reactions.
Esterification and etherification are standard methods for protecting the hydroxyl group or for preparing analogs with modified properties.
Esterification: The reaction of 3-(2-Methylpropyl)cyclopentan-1-ol with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions (e.g., acid catalysis for carboxylic acids, or a base like pyridine (B92270) for acid chlorides) would yield the corresponding esters. For instance, reaction with acetic anhydride (B1165640) would produce 3-(2-methylpropyl)cyclopentyl acetate. The use of chiral, non-racemic carboxylic acids could be employed to resolve racemic mixtures of the starting alcohol through the formation of diastereomeric esters, which could then be separated chromatographically.
Etherification: The Williamson ether synthesis provides a classic route to ethers. Treatment of this compound with a strong base, such as sodium hydride, would generate the corresponding alkoxide. This nucleophile could then be reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding methyl or benzyl ether. These ether linkages are generally more stable than esters and are often used as protecting groups in multi-step syntheses.
Table 1: Predicted Esterification and Etherification Reactions of this compound
| Reactant | Reagent(s) | Predicted Product | Purpose |
| This compound | Acetic Anhydride, Pyridine | 3-(2-Methylpropyl)cyclopentyl acetate | Analog Preparation |
| This compound | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 1-Methoxy-3-(2-methylpropyl)cyclopentane | Protecting Group/Analog |
| This compound | 1. Sodium Hydride (NaH)2. Benzyl Bromide (BnBr) | 1-(Benzyloxy)-3-(2-methylpropyl)cyclopentane | Protecting Group/Analog |
Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 3-(2-Methylpropyl)cyclopentan-1-one. A variety of oxidizing agents can be employed for this transformation. Milder, selective reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are commonly used to avoid over-oxidation and are compatible with a wide range of other functional groups.
Reduction: While the starting material is already an alcohol, the corresponding ketone, 3-(2-Methylpropyl)cyclopentan-1-one, can be stereoselectively reduced back to the alcohol. The choice of reducing agent can influence the stereochemical outcome. For example, reduction with sodium borohydride (B1222165) (NaBH₄) is likely to favor the thermodynamically more stable alcohol isomer. In contrast, bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favor the formation of the sterically less hindered (kinetically controlled) alcohol isomer. The stereochemical control in such reductions would be influenced by the steric hindrance imposed by the isobutyl group at the 3-position.
Table 2: Predicted Oxidation and Reduction Reactions
| Starting Material | Reagent(s) | Predicted Product | Transformation |
| This compound | Pyridinium Chlorochromate (PCC) | 3-(2-Methylpropyl)cyclopentan-1-one | Oxidation |
| 3-(2-Methylpropyl)cyclopentan-1-one | Sodium Borohydride (NaBH₄) | This compound | Reduction |
| 3-(2-Methylpropyl)cyclopentan-1-one | Lithium tri-sec-butylborohydride | This compound | Stereoselective Reduction |
Regioselective and Stereoselective Functionalization of the Cyclopentane (B165970) Ring System
Functionalization of the saturated cyclopentane ring is more challenging than modifying the hydroxyl group and typically requires more advanced synthetic methods.
Direct, selective functionalization of carbon-hydrogen (C-H) bonds is a frontier in organic synthesis. While no specific examples exist for this compound, general strategies for C-H activation could be hypothetically applied. For instance, directed C-H activation, where the hydroxyl group (or a derivative) directs a metal catalyst to a specific C-H bond, could potentially be used. This might allow for the introduction of new functional groups at positions C2 or C5. Alternatively, radical-based C-H functionalization methods could lead to a mixture of substituted products, with selectivity often governed by the stability of the resulting carbon radical.
The cyclopentane ring system could theoretically be expanded to a cyclohexane (B81311) or contracted to a cyclobutane.
Ring Expansion: A common method for ring expansion is the Tiffeneau-Demjanov rearrangement. This would first involve the conversion of the ketone, 3-(2-Methylpropyl)cyclopentan-1-one, to a cyanohydrin. Subsequent reduction of the nitrile to a primary amine, followed by treatment with nitrous acid, would generate a diazonium salt. The decomposition of this salt can lead to a ring-expanded cyclohexanone (B45756) derivative.
Ring Contraction: Ring contraction is less common but could potentially be achieved through a Favorskii rearrangement of an α-haloketone derived from 3-(2-Methylpropyl)cyclopentan-1-one. This would involve halogenation of the ketone at the α-position, followed by treatment with a base to yield a cyclopropanone (B1606653) intermediate, which would then rearrange to a cyclobutanecarboxylic acid derivative.
Synthesis of Advanced Synthetic Intermediates and Analogs for Research Applications
The derivatization of this compound could lead to a variety of advanced intermediates for research. For example, the introduction of an amino group, either by reductive amination of the corresponding ketone or through a Mitsunobu reaction on the alcohol, would yield 3-(2-methylpropyl)cyclopentanamine. This amine could serve as a building block for the synthesis of novel pharmaceutical analogs or agrochemicals.
Furthermore, the stereospecific synthesis of various ester and ether derivatives, as described in section 3.1.1, could be used to generate a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The combination of hydroxyl group modification and subsequent ring functionalization would open avenues to a wide range of complex and potentially bioactive molecules.
Preparation of Chiral Building Blocks from this compound
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. Chiral building blocks, which are enantiomerically enriched compounds incorporated into a larger molecule, are instrumental in achieving this goal. This compound, possessing a chiral center, can serve as a precursor to a variety of such building blocks.
A critical first step in this process is the resolution of the racemic mixture of this compound. This can be achieved through several established methods, including enzymatic resolution. Lipases, for instance, can selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the newly formed ester. This process yields both enantiomers in high optical purity.
Once resolved, the enantiomerically pure this compound can be transformed into a range of valuable chiral synthons. For example, oxidation of the alcohol to the corresponding ketone, followed by stereoselective reduction using chiral reducing agents, can provide access to diastereomerically pure cyclopentanols with different stereochemical arrangements.
Further derivatization of the hydroxyl group can lead to the formation of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. For instance, the enantiomerically pure alcohol could be converted into a chiral ether or ester, which could then be used to direct stereoselective alkylations, aldol (B89426) reactions, or Diels-Alder reactions on an attached prochiral substrate. After the desired stereochemistry is established, the auxiliary can be cleaved and recovered.
| Transformation | Reagents and Conditions | Product Type | Potential Application |
| Enzymatic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B), acyl donor (e.g., vinyl acetate) | Enantiomerically pure alcohol and ester | Access to both enantiomers of the starting material |
| Oxidation | PCC, PDC, or Swern oxidation | Chiral 3-(2-Methylpropyl)cyclopentan-1-one | Precursor for stereoselective reductions |
| Stereoselective Reduction | Chiral reducing agents (e.g., (R)- or (S)-CBS reagent) on the corresponding ketone | Diastereomerically pure cyclopentanols | Access to different stereoisomers |
| Etherification | NaH, alkyl halide | Chiral ethers | Chiral auxiliaries, protecting groups |
| Esterification | Chiral carboxylic acid, DCC, DMAP | Chiral esters | Chiral auxiliaries, intermediates for further transformations |
Generation of Functionalized Scaffolds for Complex Molecule Synthesis
The cyclopentane ring is a common motif in a vast array of natural products and biologically active molecules. Functionalized cyclopentane scaffolds derived from this compound can serve as key intermediates in the total synthesis of such complex targets.
Starting from the enantiomerically pure alcohol, a variety of functional groups can be introduced onto the cyclopentane ring. For example, allylic oxidation of a derivative of this compound could introduce a double bond, which can then be further functionalized through reactions such as epoxidation, dihydroxylation, or Heck coupling.
Ring-opening metathesis polymerization (ROMP) of a norbornene derivative of this compound could lead to the formation of polymers with pendant chiral cyclopentyl groups, which may have applications in materials science or as chiral stationary phases for chromatography.
Furthermore, the isobutyl group can also be a site for functionalization, although it is generally less reactive than the hydroxyl group. Radical halogenation could introduce a handle for further transformations.
The table below outlines some potential strategies for generating functionalized scaffolds:
| Scaffold Type | Synthetic Strategy | Key Intermediates | Potential Target Molecules |
| Unsaturated Cyclopentanes | Dehydration of the alcohol, followed by controlled functionalization of the double bond. | 3-(2-Methylpropyl)cyclopent-1-ene | Prostaglandin (B15479496) analogues, carbocyclic nucleosides |
| Polyhydroxylated Cyclopentanes | Dihydroxylation of unsaturated derivatives. | 3-(2-Methylpropyl)cyclopentane-1,2-diol | Ionophore analogues, carbohydrate mimetics |
| Fused Bicyclic Systems | Intramolecular cyclization reactions (e.g., Pauson-Khand reaction on an enyne derivative). | Enyne derivatives of the cyclopentane scaffold | Hirsutene and other triquinane natural products |
| Spirocyclic Systems | Ring-closing metathesis of a diene attached to the cyclopentane ring. | Diene-functionalized cyclopentane derivatives | Spirocyclic alkaloids and terpenoids |
Exploration of Novel Reaction Pathways Involving this compound
The unique structural features of this compound could enable its participation in novel and underexplored reaction pathways. For instance, its use as a chiral ligand in asymmetric catalysis is a promising area of investigation. By coordinating to a metal center, the chiral environment provided by the cyclopentanol derivative could induce high enantioselectivity in a variety of transformations, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions.
Another area of interest is the study of remote functionalization reactions. By employing directing groups, it might be possible to selectively functionalize specific C-H bonds on the cyclopentane ring or the isobutyl group, offering a powerful tool for late-stage modification of complex molecules.
The development of cascade reactions initiated by a transformation of the hydroxyl group could also lead to the rapid construction of molecular complexity. For example, an intramolecular Heck reaction following the formation of a vinyl triflate from the corresponding ketone could lead to the formation of bicyclic systems in a single step.
While the documented research on the specific chemical transformations of this compound is currently limited, its structural characteristics and the foundational principles of organic synthesis strongly suggest its potential as a versatile and valuable building block. Further research into the derivatization and reaction pathways of this compound is warranted and holds the promise of unlocking new and efficient routes to complex and stereochemically defined molecules.
Computational and Theoretical Investigations of 3 2 Methylpropyl Cyclopentan 1 Ol
Conformational Analysis and Energy Landscape Mapping
The presence of two substituents on the cyclopentane (B165970) ring—a hydroxyl group and a 2-methylpropyl (isobutyl) group—gives rise to a complex potential energy surface with multiple stereoisomers and conformers. The flexibility of the five-membered ring, which puckers to relieve torsional strain, further complicates this landscape. kcvs.ca
Quantum Chemical Calculations (Ab Initio and DFT) of Energy Minima and Barriers
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in identifying the stable conformations of 3-(2-methylpropyl)cyclopentan-1-ol and the energy barriers separating them. nih.gov These calculations involve optimizing the geometry of various possible isomers (cis and trans) and their respective envelope and twist conformers to locate the energy minima on the potential energy surface.
For each isomer, several low-energy conformations are typically found, corresponding to different puckering states of the cyclopentane ring and various orientations of the isobutyl and hydroxyl groups. The relative energies of these conformers are determined to identify the most stable structures.
Table 1: Plausible Relative Energies of this compound Conformers (Theoretical Data)
| Conformer | Isomer | Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | trans | Envelope (C_s) | Equatorial-Equatorial | 0.00 |
| 2 | trans | Twist (C_2) | Pseudoequatorial-Pseudoequatorial | 0.5 - 1.5 |
| 3 | cis | Envelope (C_s) | Equatorial-Axial | 1.0 - 2.5 |
| 4 | cis | Twist (C_2) | Pseudoequatorial-Pseudoaxial | 1.5 - 3.0 |
Note: This table presents hypothetical data based on established principles of conformational analysis of substituted cyclopentanes. The actual values would require specific DFT calculations.
Transition state calculations are also performed to map the energy barriers for pseudorotation and ring-inversion pathways, providing a comprehensive energy landscape.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. nih.govarxiv.org By simulating the motion of atoms over time, MD allows for extensive sampling of the conformational space, revealing the relative populations of different conformers at a given temperature and the dynamics of their interconversion. nih.govresearchgate.net
These simulations can validate the energy minima found through quantum chemical calculations and provide insights into the flexibility of the molecule in different environments, such as in a solvent or interacting with other molecules. nih.gov The stability of various conformers can be assessed by analyzing the simulation trajectories for the time spent in each conformational state.
Electronic Structure and Reactivity Profile Prediction
The electronic structure of this compound dictates its reactivity. Computational methods are employed to predict its electronic properties and reactivity profile.
Frontier Molecular Orbital Analysis for Predictive Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The LUMO, on the other hand, would likely be associated with the C-O antibonding orbital, suggesting that this site is susceptible to electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical Data)
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -9.5 to -10.5 |
| LUMO | +3.0 to +4.0 |
| HOMO-LUMO Gap | 12.5 to 14.5 |
Note: These values are estimations based on typical values for similar alcohols and would require specific quantum chemical calculations for this molecule.
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule. doubtnut.comkhanacademy.orgyoutube.comkhanacademy.orgyoutube.com For this compound, the MEP surface would show a region of negative potential (red) around the oxygen atom of the hydroxyl group, corresponding to its high electron density and lone pairs. This region represents the most likely site for electrophilic attack.
Conversely, regions of positive potential (blue) would be located around the hydrogen atom of the hydroxyl group and the hydrogen atoms on the cyclopentane ring, indicating areas that are electron-deficient. Analysis of the partial atomic charges, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, further quantifies this charge distribution.
Spectroscopic Parameter Prediction and Interpretation Methodologies
Computational methods can predict various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra. numberanalytics.com
Table 3: Predicted Spectroscopic Data for this compound (Theoretical Data)
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - Signal for the proton on the carbon bearing the OH group (CH-OH) around 3.5-4.0 ppm. - Complex multiplets for the cyclopentane ring protons. - Signals for the isobutyl group protons, including a doublet for the methyl groups. |
| ¹³C NMR | - Signal for the carbon bearing the OH group (C-OH) around 65-75 ppm. - Signals for the other cyclopentane ring carbons. - Signals for the carbons of the isobutyl group. |
| IR Spectroscopy | - Broad O-H stretching vibration around 3200-3600 cm⁻¹. - C-H stretching vibrations for sp³ carbons around 2850-3000 cm⁻¹. - C-O stretching vibration around 1050-1150 cm⁻¹. |
Note: These are predicted chemical shifts and vibrational frequencies based on typical values for similar structures and would require specific calculations for accurate prediction.
By calculating theoretical NMR chemical shifts and IR vibrational frequencies, it is possible to assign the signals in experimentally obtained spectra to specific atoms and vibrational modes within the molecule. np-mrd.orgdiva-portal.orgnih.govchemicalbook.comchemicalbook.com This is particularly useful for complex molecules where spectral interpretation can be challenging.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Calculations
Computational NMR spectroscopy has become a powerful tool for the structural elucidation of organic molecules. By employing quantum mechanical calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts and coupling constants of molecules like this compound with a high degree of accuracy. These predictions are crucial for assigning experimental spectra, especially for complex structures with overlapping signals, and for distinguishing between stereoisomers.
The process typically involves the use of Density Functional Theory (DFT), with various functionals and basis sets being tested to find the best correlation with experimental data. Common methods for calculating NMR parameters include the Gauge-Including Atomic Orbital (GIAO) and Continuous Set of Gauge Transformations (CSGT) methods. nih.gov The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311+G(2d,p), aug-cc-pVDZ) is critical for obtaining accurate results. nih.gov The predicted chemical shifts are often benchmarked against known values for a reference compound, such as tetramethylsilane (B1202638) (TMS).
Below is an illustrative table of calculated ¹H and ¹³C NMR chemical shifts for a diastereomer of this compound, obtained using the GIAO method with the B3LYP functional and the 6-311+G(2d,p) basis set in a chloroform (B151607) solvent model.
Illustrative Calculated NMR Data for this compound
| Atom Number | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
|---|---|---|
| 1 | 73.5 | 4.10 |
| 2 | 40.2 | 1.85, 1.60 |
| 3 | 45.1 | 1.95 |
| 4 | 31.8 | 1.75, 1.40 |
| 5 | 35.6 | 1.90, 1.55 |
| 6 | 42.5 | 1.70 |
| 7 | 25.0 | 1.65 |
| 8 | 22.8 | 0.92 |
Note: The data in this table is illustrative and represents typical values that would be obtained from such a computational study. The atom numbering is based on a standard IUPAC representation of the molecule.
In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated. These values are highly dependent on the dihedral angles between coupled nuclei and are therefore invaluable for confirming the stereochemistry of the molecule.
Vibrational Spectroscopy (Infrared, Raman) Frequency Prediction for Structural Assignment
Theoretical vibrational spectroscopy provides a powerful means of assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one. This comparison aids in the detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.
These calculations are typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. mdpi.com The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. A Potential Energy Distribution (PED) analysis can also be performed to provide a quantitative description of the contribution of individual internal coordinates to each normal mode of vibration. mdpi.com
An illustrative table of calculated vibrational frequencies and their assignments for key functional groups in this compound is presented below.
Illustrative Calculated Vibrational Frequencies for this compound
| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |
|---|---|---|
| 3450 | ~3400 (broad) | O-H stretch (98%) |
| 2955 | ~2960 | C-H stretch (asymmetric, CH₃) (95%) |
| 2925 | ~2930 | C-H stretch (asymmetric, CH₂) (92%) |
| 2870 | ~2875 | C-H stretch (symmetric, CH₃) (96%) |
| 1465 | ~1460 | C-H bend (CH₂) (85%) |
| 1368 | ~1370 | C-H bend (CH₃) (88%) |
Note: The data in this table is illustrative. The assignments are based on the expected vibrational modes for this type of molecule.
Theoretical Elucidation of Reaction Mechanisms involving this compound
Computational chemistry offers profound insights into the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. For reactions involving this compound, such as dehydration or oxidation, theoretical methods can be used to map out the entire reaction pathway.
Transition State Characterization and Activation Energy Determination
A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and optimize the geometry of the TS and to calculate its energy. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is a critical factor in determining the reaction rate. pdx.edu
For example, in the acid-catalyzed dehydration of this compound, the reaction proceeds through a carbocation intermediate. Computational studies can model the protonation of the hydroxyl group, the loss of water to form the carbocation, and the subsequent elimination of a proton to form the alkene product. The transition states for each of these steps can be located, and their energies calculated to determine the rate-determining step of the reaction.
Illustrative Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Reactant -> Intermediate | TS1 | 15.2 |
Note: This table provides illustrative data for a hypothetical two-step reaction involving this compound.
Solvent Effects and Catalytic Cycle Modeling on Reaction Pathways
The solvent in which a reaction is carried out can have a significant impact on the reaction mechanism and rate. acs.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models can help to explain experimentally observed solvent dependencies and to predict the optimal solvent for a particular transformation.
Furthermore, if the reaction is catalyzed, computational methods can be used to model the entire catalytic cycle. This involves studying the interaction of the substrate with the catalyst, the transformation of the substrate within the catalytic complex, and the release of the product and regeneration of the catalyst. For instance, in a metal-catalyzed oxidation of this compound, DFT calculations could be used to investigate the binding of the alcohol to the metal center, the oxidative addition and reductive elimination steps, and the role of ligands in modulating the reactivity of the catalyst.
Advanced Analytical and Spectroscopic Methodologies for Research on 3 2 Methylpropyl Cyclopentan 1 Ol
High-Resolution Chromatographic Separation and Chiral Purity Determination
The separation of stereoisomers is crucial for understanding the properties and potential applications of chiral molecules like 3-(2-Methylpropyl)cyclopentan-1-ol. This typically involves enantioselective chromatography.
Development of Enantioselective Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods
Enantioselective GC and HPLC are powerful techniques for separating the enantiomers of chiral compounds. docbrown.infonih.gov This is often achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For alcohols, derivatization is a common strategy in GC to improve volatility and chromatographic performance. sci-hub.se
Commonly used CSPs for the separation of chiral alcohols include cyclodextrin (B1172386) derivatives and polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives). bujnochem.comeijppr.comnih.gov The selection of the appropriate CSP and the optimization of chromatographic conditions, such as mobile phase composition and temperature, are critical for achieving successful enantioseparation. science.govnih.gov Without specific research on this compound, the optimal conditions for its separation remain hypothetical.
Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separation
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for both analytical and preparative-scale chiral separations. nih.gov SFC often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC for their broad applicability. The use of modifiers, such as alcohols, in the supercritical carbon dioxide mobile phase is crucial for achieving good separation. uni.lu While SFC is a promising technique for the separation of this compound isomers, no specific methods have been reported.
Advanced Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass spectrometry is a key tool for determining the structure and elemental composition of organic molecules.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Pathway Confirmation
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For an alcohol like this compound, common fragmentation pathways would likely involve the loss of water (H₂O) and cleavage of the cyclopentane (B165970) ring or the isobutyl side chain. libretexts.orgnih.gov Analysis of the fragmentation of a related compound, 2-methylpropan-1-ol, shows characteristic losses that help in its identification. docbrown.info However, without experimental data for this compound, its specific fragmentation pathways cannot be confirmed.
High-Resolution Accurate Mass (HRAM) Spectrometry for Elemental Composition Determination
High-Resolution Accurate Mass (HRAM) spectrometry measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental composition. This is a powerful tool for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass. The predicted monoisotopic mass of this compound (C₉H₁₈O) is 142.13577 Da. uni.lu HRAM would be essential for confirming this elemental composition in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the three-dimensional structure of molecules, including the relative and absolute stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning the cis/trans configuration of the substituents on the cyclopentane ring. windows.net For determining the absolute configuration of enantiomers, chiral derivatizing agents can be used to create diastereomers that are distinguishable by NMR. researchgate.net While these methods are standard for stereochemical assignment, their specific application to this compound has not been documented in the available literature.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR spectroscopy is an indispensable tool for establishing the molecular framework of this compound. A suite of experiments is used in concert to build a complete picture of the molecule's structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons in the cyclopentane ring and within the isobutyl side chain, allowing for the tracing of the proton-proton connectivity pathways. For example, the proton on the hydroxyl-bearing carbon (H1) would show a correlation to its neighbors on C2 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached (¹J coupling). sdsu.edu It simplifies the spectrum by spreading it over two dimensions, resolving the issue of signal overlap common in 1D spectra. Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak, definitively linking each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for assembling the complete carbon skeleton by identifying longer-range couplings between protons and carbons (typically ²J and ³J). youtube.com It allows for the connection of molecular fragments that are not directly bonded. For instance, HMBC would show correlations between the methylene (B1212753) protons (CH₂) of the isobutyl group and carbons C2, C3, and C4 of the cyclopentane ring, unambiguously placing the side chain at the C3 position. It is also instrumental in assigning quaternary carbons, which are invisible in HSQC spectra. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the relative stereochemistry (e.g., cis vs. trans isomers). NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net By analyzing the NOESY cross-peaks, the relative orientation of the hydroxyl group and the isobutyl group can be determined. For example, in the cis isomer, a NOE would be observed between the proton at C1 and the proton at C3, whereas in the trans isomer, such a correlation would be absent or very weak.
Table 1: Illustrative 2D NMR Correlations for cis-3-(2-Methylpropyl)cyclopentan-1-ol
| Experiment | Key Proton(s) | Observed Correlation(s) | Structural Information Deduced |
|---|---|---|---|
| COSY | H1 (on C1-OH) | H2, H5 | Confirms H1 is adjacent to protons on C2 and C5 of the ring. |
| HSQC | H1 | C1 | Assigns the proton at C1 to the carbon chemical shift of C1. |
| HMBC | CH₂ of isobutyl | C2, C3, C4 of ring | Confirms the attachment point of the isobutyl group to C3. |
| NOESY | H1 | H3 | Proximity of H1 and H3 suggests a cis relative stereochemistry. |
Application of Chiral Shift Reagents and Anisotropic Agents in NMR Spectroscopy
Given that this compound is a chiral molecule, advanced NMR techniques can be employed to analyze enantiomeric mixtures and provide further confirmation of stereochemistry.
Chiral Shift Reagents (CSRs): To determine the enantiomeric purity of a sample, a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), can be used. google.comharvard.edu When added to a solution containing a racemic mixture of the alcohol, the CSR forms transient diastereomeric complexes with both the (R)- and (S)-enantiomers. Because diastereomers have different physical properties, their corresponding nuclei experience different induced shifts in the NMR spectrum. harvard.edulibretexts.org This results in the splitting of signals that were previously overlapping, allowing for the direct integration of the peaks to quantify the enantiomeric excess (% ee).
Anisotropic Agents: For unambiguous confirmation of relative configuration, especially between distant stereocenters, NMR analysis in a weakly aligning medium can be performed. youtube.com By dissolving the analyte in a medium such as a stretched poly(methyl methacrylate) gel, the molecules become partially ordered. nih.gov This ordering allows for the measurement of anisotropic NMR parameters like Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs). researchgate.net These parameters are dependent on the orientation of molecular vectors relative to the magnetic field and provide powerful long-range structural constraints that can be used to validate a proposed 3D structure with high confidence. nih.govresearchgate.net
Table 2: Hypothetical ¹H NMR Data for the C1-Proton of this compound with a Chiral Shift Reagent
| Sample Condition | Observed Chemical Shift (δ) for H1 | Observation |
|---|---|---|
| Racemic mixture in CDCl₃ | ~4.10 ppm (single multiplet) | Enantiomers are indistinguishable. |
| Racemic mixture + Eu(hfc)₃ | ~4.55 ppm and ~4.65 ppm (two multiplets) | Signals for R and S enantiomers are resolved, allowing for quantification. libretexts.org |
X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination of Crystalline Derivatives
While NMR provides structural information in solution, solid-state techniques offer a definitive and highly precise picture of the molecular structure, including absolute stereochemistry.
X-ray Crystallography: This is the benchmark method for determining the three-dimensional structure of a molecule. Since this compound is not expected to be a highly crystalline solid at room temperature, a common strategy involves its conversion into a crystalline derivative. iucr.org Reacting the alcohol with an agent like p-nitrobenzoyl chloride or a phenyl isocyanate yields a solid ester or urethane (B1682113) derivative, which is more amenable to forming the high-quality single crystals required for analysis. X-ray diffraction analysis of such a crystal provides precise atomic coordinates, from which bond lengths, bond angles, and the absolute configuration of all stereocenters can be determined unequivocally. nih.gov
Electron Diffraction: In cases where obtaining large single crystals suitable for X-ray analysis proves difficult, three-dimensional electron diffraction (3D ED), also known as Micro-crystal Electron Diffraction (MicroED), has emerged as a powerful alternative. nih.govmdpi.com This technique can determine high-resolution structures from nanocrystalline or sub-micron-sized crystalline powders, which are often more readily produced than large single crystals. nih.govuni-kiel.de The strong interaction of electrons with matter means that even extremely small crystals can produce a usable diffraction pattern, making it an ideal method for analyzing crystalline derivatives of this compound that fail to yield larger crystals. nih.govnumberanalytics.com
Table 3: Hypothetical Crystallographic Data for a p-Nitrobenzoate Derivative of this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₆H₂₁NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95.5° |
| Resolution | 0.75 Å |
| Outcome | Provides precise bond lengths, angles, and absolute stereochemistry. |
Role and Significance in Natural Product Synthesis and Biosynthetic Research
Investigation as a Potential Intermediate or Precursor in Natural Product Architectures
While direct evidence for the natural occurrence of 3-(2-methylpropyl)cyclopentan-1-ol is not extensively documented, its structural motif is embedded within more complex natural product architectures. Researchers investigate such simple cyclopentanoid structures as potential biosynthetic intermediates or key synthons for the total synthesis of biologically active compounds. The isobutyl substituent on the cyclopentane (B165970) ring is a feature found in some terpenoid-derived natural products, suggesting a potential biogenetic link.
The investigation into compounds like this compound as precursors is often driven by retrosynthetic analysis of complex target molecules. By dissecting a complex natural product into smaller, more manageable fragments, chemists can identify simpler building blocks. The utility of a substituted cyclopentanol (B49286) in this context would depend on the target's stereochemistry and functional group arrangement. For instance, the hydroxyl group of this compound can serve as a handle for further functionalization or as a directing group in stereoselective reactions.
Table 1: Research Findings on Substituted Cyclopentanes in Natural Product Synthesis
| Research Area | Key Findings | Potential Relevance to this compound |
| Cyclopentanoid Monoterpenes | Isolated from various plants, these compounds often feature substituted cyclopentane rings and exhibit diverse biological activities. Their biosynthesis from geranyl pyrophosphate involves cyclization and subsequent enzymatic modifications. nih.gov | The isobutyl group could arise from variations in the terpene biosynthetic pathway. |
| Prostaglandin (B15479496) Synthesis | The synthesis of prostaglandins, which contain a substituted cyclopentane core, has driven the development of numerous methods for stereocontrolled cyclopentane construction. | Methodologies developed for prostaglandin synthesis could be adapted for the stereoselective synthesis of this compound diastereomers. |
| Marine Polycyclic Ethers | These complex natural products often contain multiple cyclic ether systems, sometimes including functionalized cyclopentane rings. Their synthesis is a significant challenge. mdpi.com | As a simplified model system for studying reaction methodologies applicable to more complex cyclopentane-containing fragments. |
Strategies for its Biomimetic Synthesis from Hypothetical Biosynthetic Precursors
Biomimetic synthesis seeks to mimic nature's synthetic strategies in the laboratory. mdpi.com For a compound like this compound, a plausible biomimetic approach would involve the cyclization of an acyclic precursor, mirroring the biosynthesis of cyclopentanoid monoterpenes. nih.gov
A hypothetical biosynthetic pathway could start from a precursor like citronellal, which possesses the required carbon skeleton. Enzymatic or chemo-enzymatic cascades involving cyclization and reduction could lead to the formation of the 3-(2-methylpropyl)cyclopentane framework. Laboratory-based biomimetic strategies could employ acid-catalyzed cyclization of a suitable olefinic alcohol or aldehyde.
Key Biomimetic Strategies:
Intramolecular Aldol (B89426) or Michael Reactions: A suitably functionalized acyclic precursor could undergo an intramolecular cyclization to form the five-membered ring.
Radical Cyclization: Radical-mediated cyclization of an unsaturated precursor offers a powerful method for constructing cyclopentane rings.
Transition-Metal Catalyzed Cyclizations: Various transition metals can catalyze the cyclization of enynes or dienes to form functionalized cyclopentanes.
The stereochemical outcome of these reactions is a critical aspect, and the use of chiral catalysts or auxiliaries can be employed to achieve enantioselective synthesis of specific stereoisomers of this compound.
Development of Advanced Spectroscopic Techniques for Trace Analysis in Complex Natural Matrices for Research Purposes
The identification and quantification of minor components like this compound in complex natural extracts require highly sensitive and selective analytical techniques. The development of such methods is crucial for biosynthetic research, enabling the detection of transient intermediates and the elucidation of metabolic pathways.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.comresearchgate.net For this compound, derivatization of the hydroxyl group, for example, by silylation, can improve its chromatographic behavior and provide characteristic mass spectral fragmentation patterns for confident identification. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a solvent-free method that can be used for the analysis of volatile compounds from plant material.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile compounds or for analyses where derivatization is not desirable, LC-MS/MS offers excellent sensitivity and specificity. mdpi.comnih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis, which is invaluable for distinguishing isomers and identifying unknown compounds in complex mixtures. The development of multiple reaction monitoring (MRM) methods can allow for the highly selective and sensitive quantification of the target analyte even at trace levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. caltech.eduacs.org For this compound, 1H and 13C NMR would provide information on the connectivity of the atoms. Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be essential for unambiguous assignment of all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry of the substituents on the cyclopentane ring. mdpi.commdpi.comnih.gov
Table 2: Spectroscopic Data for Hypothetical Analysis of this compound
| Technique | Expected Information |
| GC-MS | Retention time, molecular ion peak, and characteristic fragmentation pattern for identification. |
| LC-MS/MS | Retention time, precursor and product ion masses for selective detection and quantification. |
| ¹H NMR | Chemical shifts and coupling constants of protons, providing information about the molecular structure and stereochemistry. |
| ¹³C NMR | Chemical shifts of carbon atoms, confirming the carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, confirming the connectivity of the molecule. |
| NOESY/ROESY | Through-space correlations between protons, aiding in the determination of relative stereochemistry. |
The application and refinement of these spectroscopic techniques are paramount for advancing our understanding of the role of simple molecules like this compound in the broader context of natural product chemistry and biosynthesis.
Emerging Research Directions and Future Perspectives for 3 2 Methylpropyl Cyclopentan 1 Ol
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the rapid execution and analysis of a large number of experiments in parallel. bohrium.comseqens.com This methodology, which contrasts with traditional, one-at-a-time experimental setups, is a powerful tool for reaction discovery, optimization, and the mapping of reaction parameters. bohrium.comresearchgate.net For a molecule like 3-(2-Methylpropyl)cyclopentan-1-ol, HTE platforms can significantly accelerate the exploration of its chemical space.
The synthesis of this compound, for instance, could be optimized by screening a wide array of catalysts, bases, solvents, and temperature conditions simultaneously in well-plate formats. seqens.comchemrxiv.org An automated platform could perform hundreds of variations of a key synthetic step, such as the reduction of 3-(2-methylpropyl)cyclopentanone or a Grignard reaction with cyclopentanone (B42830), to identify the conditions that provide the highest yield and purity with minimal resource expenditure. smolecule.com
Furthermore, HTE is not limited to synthesis. It can be employed to investigate the reactivity of the hydroxyl group in this compound. Large arrays of experiments could be designed to explore its performance in esterification, etherification, or oxidation reactions, rapidly generating data on its substrate scope and potential applications as a building block. bohrium.com The combination of automated liquid and solid handling with rapid analytical techniques like ultra-high-performance liquid chromatography (UPLC) and mass spectrometry allows for the swift analysis of these experimental arrays. chemrxiv.orgpurdue.edu
Table 1: Hypothetical High-Throughput Experimentation Array for the Oxidation of this compound
| Well | Oxidant | Catalyst | Solvent | Temperature (°C) |
| A1 | Sodium Hypochlorite | TEMPO | Dichloromethane | 25 |
| A2 | Sodium Hypochlorite | TEMPO | Acetonitrile | 25 |
| A3 | Oxone | None | Water/Acetonitrile | 25 |
| A4 | Oxone | None | Acetone | 25 |
| B1 | Oxygen | Palladium(II) acetate | Toluene | 80 |
| B2 | Oxygen | Copper(I) chloride | Toluene | 80 |
| B3 | Hydrogen Peroxide | Titanium silicalite-1 | Methanol | 50 |
| B4 | Hydrogen Peroxide | Iron(III) nitrate | Methanol | 50 |
This table illustrates a simplified experimental design for an HTE screen. A full screen could involve hundreds or thousands of unique conditions.
The integration of such automated synthesis robots can create a closed loop of design, execution, and analysis, accelerating discovery cycles from months to days. nih.gov
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The vast datasets generated by HTE provide ideal training grounds for Machine Learning (ML) and Artificial Intelligence (AI) algorithms. nih.gov These computational tools are increasingly being used to predict the outcomes of chemical reactions, suggest novel synthetic pathways, and optimize reaction conditions with a level of sophistication that surpasses traditional trial-and-error methods. neurips.ccnih.gov
For this compound, ML models could be trained to predict its reactivity in various chemical transformations. By representing the molecule with specific chemical descriptors, an algorithm could learn the relationships between reactant structures, reagents, and the likelihood of a particular product forming. nih.govnih.gov This predictive power is invaluable for planning synthetic routes involving this alcohol, potentially identifying unforeseen side reactions or suggesting non-intuitive but highly efficient reaction conditions. neurips.cc
Development of Sustainable and Green Chemistry Approaches in its Synthesis
The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, are increasingly guiding synthetic chemistry. nih.govmdpi.com Future research into this compound will likely focus on developing more sustainable synthetic routes.
Current methods for synthesizing cyclopentanol (B49286) derivatives might involve multi-step processes with stoichiometric reagents and volatile organic solvents. smolecule.com Green chemistry offers several avenues to improve upon these methods:
Biocatalysis : The use of enzymes to perform chemical transformations offers high selectivity under mild, aqueous conditions. mdpi.com A potential green route could involve the enzymatic reduction of a ketone precursor to yield this compound with high enantiomeric purity, avoiding the use of metal hydrides.
Catalysis with Earth-Abundant Metals : Replacing catalysts based on precious metals (like palladium or rhodium) with those based on abundant and less toxic metals (like iron, copper, or cobalt) is a key goal of green chemistry. rsc.orgfrontiersin.org Research could focus on developing copper- or nickel-catalyzed methods for the synthesis of the cyclopentane (B165970) ring or for the hydrogenation of precursors. researchgate.net
Use of Renewable Feedstocks : A truly sustainable approach would involve synthesizing this compound from biomass-derived starting materials. For example, furfural (B47365), which can be obtained from agricultural waste, is a well-known precursor to cyclopentanone and cyclopentanol. rsc.orgresearchgate.net Developing a catalytic route from furfural to the target molecule would represent a significant advancement in sustainable synthesis.
Alternative Energy Sources : Technologies like microwave-assisted synthesis and mechanochemistry can dramatically reduce reaction times and solvent use. nih.govfrontiersin.org Applying these techniques to the synthesis of this compound could lead to more energy-efficient and environmentally friendly processes. mdpi.comfrontiersin.org
Table 2: Comparison of Traditional vs. Potential Green Synthesis Approaches
| Feature | Traditional Approach (e.g., Grignard) | Green Chemistry Approach |
| Starting Materials | Petroleum-based (e.g., cyclopentanone, alkyl halides) | Biomass-derived (e.g., furfural) |
| Reagents | Stoichiometric (e.g., magnesium, metal hydrides) | Catalytic (e.g., enzymes, earth-abundant metals) |
| Solvents | Volatile organic solvents (e.g., diethyl ether, THF) | Water, supercritical CO₂, or solvent-free conditions |
| Energy | Conventional heating (oil baths) | Microwaves, mechanical energy (ball milling) |
| Waste | Metal salts, organic byproducts | Minimal, with potential for catalyst recycling |
Exploration of this compound as a Chiral Catalyst or Ligand Precursor
The structure of this compound contains at least two stereocenters (at C1 and C3 of the cyclopentane ring), making it a chiral molecule. Chiral alcohols are valuable precursors for the synthesis of ligands and catalysts used in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product.
The hydroxyl group of this compound serves as a chemical handle for modification. It could be converted into a variety of functional groups to create novel chiral ligands. For example, it could be a component in the synthesis of:
Chiral Phosphine (B1218219) Ligands : By converting the alcohol to an amine or another functional group, it could be incorporated into complex phosphine ligands used in transition-metal-catalyzed asymmetric hydrogenations or cross-coupling reactions.
Chiral Oxazoline Ligands : The alcohol could be a starting point for synthesizing chiral amino alcohols, which are key building blocks for widely used phosphine-oxazoline (PHOX) or bis(oxazoline) (BOX) ligands.
Organocatalysts : The chiral cyclopentane scaffold itself could be the basis for a new class of organocatalysts, where the molecule, devoid of any metal, catalyzes a reaction stereoselectively. The hydroxyl group could act as a hydrogen-bond donor to activate a substrate within a chiral pocket.
The specific stereochemistry of the isobutyl group relative to the hydroxyl group would be critical in determining the structure of the chiral environment created by the ligand or catalyst. The synthesis of enantiomerically pure diastereomers of this compound would be the first and most crucial step in this line of research. Exploring its potential in asymmetric synthesis represents a high-risk, high-reward research direction that could uncover novel and effective catalytic systems.
Q & A
Q. What synthetic routes are available for 3-(2-Methylpropyl)cyclopentan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation of cyclopentanone with 2-methylpropylmagnesium bromide (Grignard reagent), followed by reduction of the resulting ketone intermediate. For example, cyclopentanone reacts with the Grignard reagent to form 3-(2-methylpropyl)cyclopentanone, which is then reduced using NaBH₄ or LiAlH₄ in THF/MeOH . Optimization includes controlling reaction temperature (<0°C for Grignard addition to prevent side reactions) and stoichiometric ratios (1:1.2 ketone:reagent). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can NMR spectroscopy distinguish structural isomers of this compound?
- Methodological Answer : ¹³C NMR is critical for identifying substituent positions. The cyclopentanol ring protons (C1-OH) typically show deshielding (δ ~70-75 ppm for C1), while the 2-methylpropyl group exhibits distinct shifts: δ 20-25 ppm (CH(CH₃)₂) and δ 45-50 ppm (quaternary carbon attached to the ring). DEPT-135 or HSQC experiments clarify CH₂/CH₃ groups. For isomers, NOESY can confirm spatial proximity between the hydroxyl group and substituents .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow IFRA guidelines for alcohol derivatives: use fume hoods (ventilation > 100 fpm), nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation (refer to RIFM safety assessments for analogous cyclopentanols ). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste.
Advanced Research Questions
Q. How does the stereoelectronic environment of this compound influence its reactivity in hydrogenation or oxidation reactions?
- Methodological Answer : The bulky 2-methylpropyl group creates steric hindrance, favoring axial attack in catalytic hydrogenation (e.g., Pd/C in ethanol). For oxidation (e.g., Jones reagent), the hydroxyl group’s equatorial position reduces ring strain, leading to faster ketone formation. Computational modeling (DFT at B3LYP/6-31G*) can predict transition-state geometries .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual Grignard reagents). Validate purity via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient). For biological assays, use standardized cell lines (e.g., HEK293) and control for solvent effects (DMSO ≤0.1%). Cross-reference with structurally validated analogs in PubChem .
Q. How can isotopic labeling (²H, ¹³C) elucidate metabolic pathways of this compound in pharmacokinetic studies?
- Methodological Answer : Synthesize deuterated analogs via NaBD₄ reduction of 3-(2-methylpropyl)cyclopentanone. Track metabolites using LC-MS/MS with SRM (selected reaction monitoring). For ¹³C labeling, incorporate ¹³C-cyclopentanone precursors. Compare hepatic microsomal incubation results (CYP450 isoforms) to identify primary oxidation sites .
Q. What computational tools predict the environmental persistence of this compound?
- Methodological Answer : Use EPI Suite (EPA): Input SMILES (OC1CCCC1CC(C)C) to estimate biodegradation (BIOWIN3) and ecotoxicity (ECOSAR). Experimental validation via OECD 301F (ready biodegradability test) in activated sludge. Correlate with logP (predicted ~2.8) to assess bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
